molecular formula C8H10Cl2N2 B14277451 2-Chloro-3-(1-chloro-2-methylpropan-2-yl)pyrazine CAS No. 124420-64-0

2-Chloro-3-(1-chloro-2-methylpropan-2-yl)pyrazine

Cat. No.: B14277451
CAS No.: 124420-64-0
M. Wt: 205.08 g/mol
InChI Key: TXXWYHYVGSSJKF-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    2-Chloro-3-(1-chloro-2-methylpropan-2-yl)pyrazine: ClCH3\text{Cl} \, | \, \text{CH}_3Cl∣CH3​

      \text{ } \, | \, \text{ } ∣ 

    CH3C(CH3)2NC(CH3)2Cl\text{CH}_3 - \text{C}(\text{CH}_3)_2 - \text{N} - \text{C}(\text{CH}_3)_2 - \text{Cl}CH3​−C(CH3​)2​−N−C(CH3​)2​−Cl

  • It belongs to the pyrazine family and contains chlorine and methyl groups.
  • Pyrazines are heterocyclic compounds with a six-membered ring containing two nitrogen atoms.
  • This compound has interesting properties due to its structural features.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves various methods, including cyclization reactions.

    • One approach is to react 2,3-dichloro-2-methylpropane with hydrazine to form the pyrazine ring.
    • Reaction Conditions: Specific conditions depend on the chosen synthetic route.

      Industrial Production: While not widely produced industrially, it can be synthesized in the lab.

  • Chemical Reactions Analysis

      Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives of the pyrazine core.

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

      Medicine: Research into its pharmacological effects and potential drug candidates.

      Industry: Limited applications, but it may find use in specialty chemicals.

  • Mechanism of Action

      Targets: Interacts with specific receptors or enzymes.

      Pathways: Influences cellular processes (e.g., signaling pathways).

      Specific Mechanism: Requires further study.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of chlorine and methyl groups sets it apart.

      Similar Compounds:

    Properties

    CAS No.

    124420-64-0

    Molecular Formula

    C8H10Cl2N2

    Molecular Weight

    205.08 g/mol

    IUPAC Name

    2-chloro-3-(1-chloro-2-methylpropan-2-yl)pyrazine

    InChI

    InChI=1S/C8H10Cl2N2/c1-8(2,5-9)6-7(10)12-4-3-11-6/h3-4H,5H2,1-2H3

    InChI Key

    TXXWYHYVGSSJKF-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(CCl)C1=NC=CN=C1Cl

    Origin of Product

    United States

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